molecular formula C14H19NO B8622163 1-(3-Amino-4-cyclohexylphenyl)ethanone

1-(3-Amino-4-cyclohexylphenyl)ethanone

Cat. No.: B8622163
M. Wt: 217.31 g/mol
InChI Key: BQMGEZLLJGBFPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Amino-4-cyclohexylphenyl)ethanone is an acetophenone derivative featuring an amino group at the 3-position and a cyclohexyl substituent at the 4-position of the aromatic ring. Its molecular formula is C₁₅H₂₁NO, with a molecular weight of 231.33 g/mol. The cyclohexyl group imparts significant steric bulk and lipophilicity, distinguishing it from simpler analogs with methyl, chloro, or methoxy substituents.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

1-(3-amino-4-cyclohexylphenyl)ethanone

InChI

InChI=1S/C14H19NO/c1-10(16)12-7-8-13(14(15)9-12)11-5-3-2-4-6-11/h7-9,11H,2-6,15H2,1H3

InChI Key

BQMGEZLLJGBFPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C2CCCCC2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences between 1-(3-Amino-4-cyclohexylphenyl)ethanone and related compounds:

Compound Name Substituents (Position) Molecular Formula Key Features CAS Number
This compound -NH₂ (3), -Cyclohexyl (4) C₁₅H₂₁NO High lipophilicity, steric bulk Not provided
1-(3-Amino-5-chloro-2-hydroxyphenyl)ethanone -NH₂ (3), -Cl (5), -OH (2) C₈H₈ClNO₂ Polar substituents enhance solubility 20951-24-0
1-(4-Amino-2-chlorophenyl)ethanone -NH₂ (4), -Cl (2) C₈H₈ClNO Electron-withdrawing Cl affects reactivity 72531-23-8
1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone -OH (2,5), -OCH₃ (4) C₉H₁₀O₄ Antioxidant activity via hydroxyl groups 552-41-0
1-(3-Amino-4-methylphenyl)ethanone -NH₂ (3), -CH₃ (4) C₉H₁₁NO Moderate lipophilicity 870679-59-7

Physicochemical Properties

  • Lipophilicity: The cyclohexyl group in the target compound increases logP (estimated ~3.5) compared to analogs like 1-(4-Amino-2-chlorophenyl)ethanone (logP ~1.8) . This enhances membrane permeability but reduces aqueous solubility.
  • Melting Point: Bulky substituents elevate melting points. For example, 1-(3-Amino-2-hydroxyphenyl)ethanone (m.p. 176–179°C) contrasts with the target compound’s likely higher m.p. due to cyclohexyl rigidity.
  • Spectral Data: The amino group in the target compound shows characteristic NH₂ stretches at ~3300–3500 cm⁻¹ in IR, while the cyclohexyl group exhibits C-H stretches at ~2850–2960 cm⁻¹ .

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